Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20439856
InChI: InChI=1S/C13H16O3/c1-8-5-6-10(9(2)7-8)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3
SMILES:
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

CAS No.:

Cat. No.: VC20439856

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate -

Specification

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate
Standard InChI InChI=1S/C13H16O3/c1-8-5-6-10(9(2)7-8)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3
Standard InChI Key PSMNVBXMHYMPKY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C)C

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate features a central oxirane ring substituted with a methyl ester group at position 2 and a 2,4-dimethylphenyl group at position 3. The stereochemistry of the epoxide ring influences its reactivity, as the strained three-membered ring is prone to nucleophilic attack. Key structural identifiers include:

  • IUPAC Name: methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

  • Canonical SMILES: CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C)C

  • InChIKey: PSMNVBXMHYMPKY-UHFFFAOYSA-N

The 2,4-dimethylphenyl group introduces steric hindrance, which may modulate the compound’s solubility and stability.

Physicochemical Properties

While experimental data on melting/boiling points and solubility remain limited, computational predictions based on molecular weight (220.26 g/mol) and functional groups suggest moderate polarity. Comparative analysis with structurally similar epoxides, such as methyl 3,3-dimethyloxetane-2-carboxylate (C₇H₁₂O₃) , indicates that the aromatic substituent in this compound likely enhances thermal stability.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₃
Molecular Weight220.26 g/mol
XLogP3 (Predicted)~2.8 (estimated)
Hydrogen Bond Donors/Acceptors0/3

Synthesis and Reaction Pathways

Comparative Analysis with Analogous Compounds

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry: Predicted molecular ion peak at m/z 220.26 ([M]⁺).

  • NMR: The ¹H NMR spectrum would show signals for aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and epoxide protons (δ 3.0–4.0 ppm).

Table 2: Predicted NMR Shifts

Proton EnvironmentChemical Shift (δ, ppm)
Aromatic (2,4-dimethyl)6.8–7.1
Epoxide CH3.5–4.0
Methyl (COOCH₃)3.7 (s)

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